Secalciferol 3-Glucuronide-d6
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Overview
Description
Secalciferol 3-Glucuronide-d6 is a deuterated form of Secalciferol 3-Glucuronide, a biochemical compound used primarily in proteomics research. Its molecular formula is C33H46D6O9, and it has a molecular weight of 598.80 . This compound is a glucuronide conjugate of Secalciferol, which is a form of vitamin D3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Secalciferol 3-Glucuronide-d6 involves the incorporation of deuterium atoms into the Secalciferol 3-Glucuronide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Secalciferol 3-Glucuronide-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Secalciferol 3-Glucuronide-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.
Biology: Employed in the investigation of vitamin D metabolism and its effects on cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of vitamin D analogs.
Industry: Applied in the development of new drugs and therapeutic agents targeting vitamin D-related pathways.
Mechanism of Action
The mechanism of action of Secalciferol 3-Glucuronide-d6 involves its role as a vitamin D analog. It interacts with vitamin D receptors (VDR) in the body, leading to the regulation of gene expression and modulation of various biological processes. The molecular targets include VDR and associated co-regulators, which influence pathways related to calcium and phosphate homeostasis .
Comparison with Similar Compounds
Secalciferol 3-Glucuronide-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:
Secalciferol 3-Glucuronide: The non-deuterated form of the compound.
Cholecalciferol (Vitamin D3): A precursor to Secalciferol.
Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, less potent than cholecalciferol.
This compound stands out due to its specific isotopic labeling, making it a valuable tool in research applications requiring high precision .
Properties
Molecular Formula |
C33H52O9 |
---|---|
Molecular Weight |
598.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H52O9/c1-18-8-12-22(41-31-28(37)26(35)27(36)29(42-31)30(38)39)17-21(18)11-10-20-7-6-16-33(5)23(13-14-24(20)33)19(2)9-15-25(34)32(3,4)40/h10-11,19,22-29,31,34-37,40H,1,6-9,12-17H2,2-5H3,(H,38,39)/b20-10+,21-11-/t19-,22+,23-,24+,25-,26+,27+,28-,29+,31-,33-/m1/s1/i3D3,4D3 |
InChI Key |
MVNJAJDZJICFKA-TWOKEEIDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C)O)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Origin of Product |
United States |
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